

Application Notes: In Vitro Assessment of Sativex (Nabiximols) Efficacy on Glioma Cells

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Compound of Interest

Compound Name: Sativex

Cat. No.: B1676899

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Introduction

Glioblastoma is the most aggressive and common primary brain tumor in adults, with a notoriously poor prognosis despite multimodal treatment strategies.[1][2] There is an urgent need for novel therapeutic approaches that can overcome treatment resistance. **Sativex** (Nabiximols), an oromucosal spray containing a 1:1 ratio of Δ^9 -tetrahydrocannabinol (THC) and cannabidiol (CBD), has emerged as a potential anti-cancer agent.[3] Preclinical studies have demonstrated that the active components of **Sativex** can inhibit the growth of glioma tumors in vitro and in animal models.[4][5] These cannabinoids appear to be selective, killing glioma cells while leaving non-transformed cells unharmed.[4][5] This document provides an overview of the mechanisms of **Sativex** on glioma cells and details the in vitro assays and protocols necessary to evaluate its therapeutic efficacy.

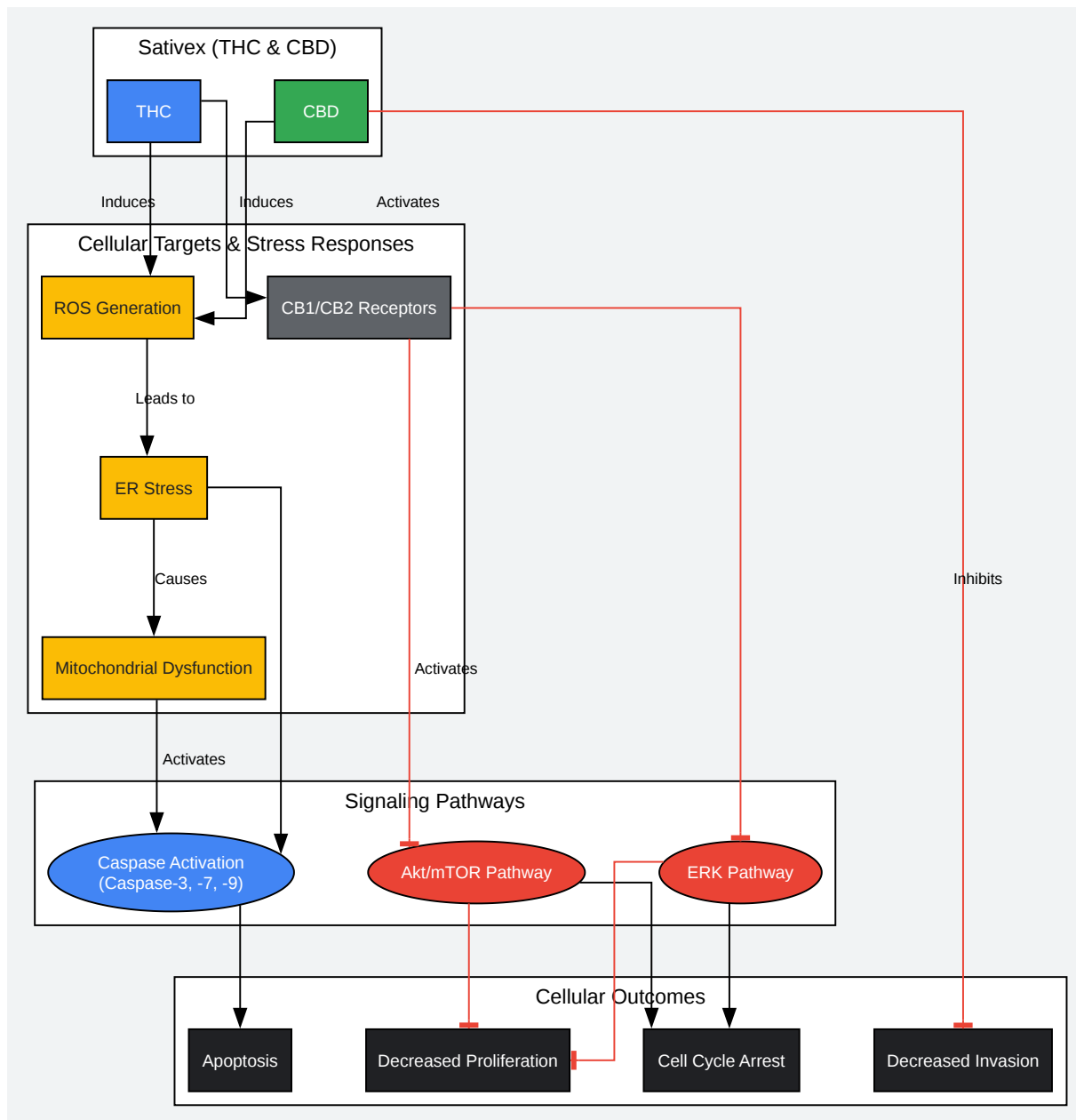
Mechanism of Action Overview

The anti-tumoral effects of THC and CBD in glioma are multifactorial and involve the modulation of several key cellular signaling pathways. THC, the primary psychoactive component, acts as a partial agonist of cannabinoid receptors CB1 and CB2, which are expressed on glioma cells.[6][7] CBD, which is non-psychoactive, has a low affinity for these receptors but influences other signaling systems.[4][7]

When used in combination, THC and CBD exhibit synergistic effects, leading to:

- **Induction of Apoptosis:** The combination of THC and CBD promotes programmed cell death through the generation of reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress.[1][4][8] This leads to the activation of caspase cascades (caspase-3, -7, -9) and PARP cleavage.[9][10]
- **Cell Cycle Arrest:** Treatment with both compounds can lead to a significant modulation of the cell cycle, inhibiting glioma cell proliferation.[4]
- **Inhibition of Proliferation and Survival Pathways:** The THC:CBD combination has been shown to down-regulate key pro-survival signaling pathways, including the ERK and Akt/mTOR pathways.[8][11][12]
- **Inhibition of Invasion and Angiogenesis:** Cannabinoids can reduce glioma cell invasiveness by downregulating the expression of matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9.[6][8]

The following diagram illustrates the proposed signaling pathways affected by **Sativex** components in glioma cells.

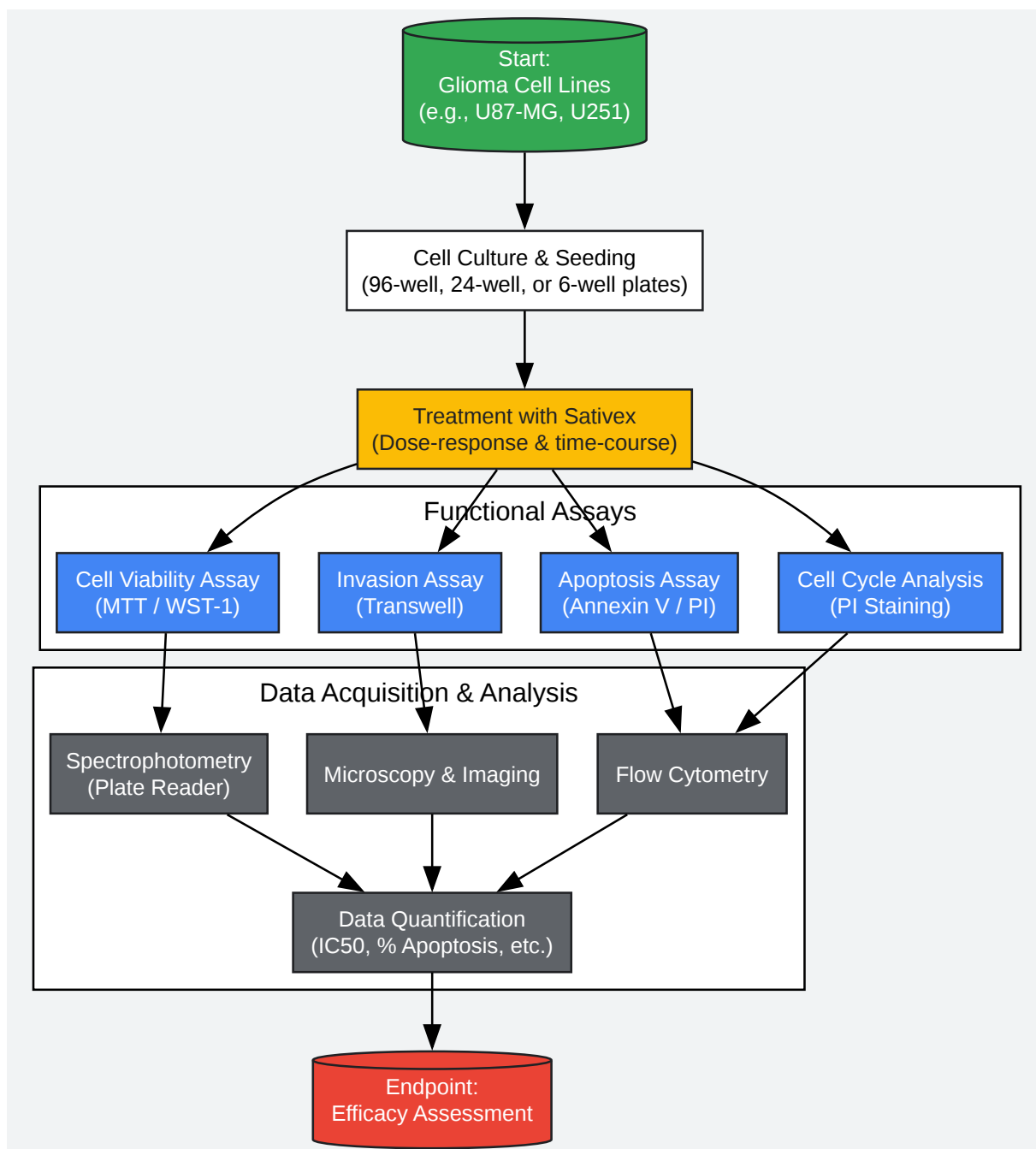


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Caption: Sativex (THC/CBD) anti-glioma signaling pathways.

Experimental Workflow

A typical workflow for assessing the in vitro efficacy of **Sativex** on glioma cells involves several stages, from initial cell culture to endpoint functional assays.



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Caption: General experimental workflow for **Sativex** efficacy testing.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies on the effects of cannabinoids on glioma cell lines.

Table 1: IC₅₀ Values of Cannabinoids in Glioma Cell Lines

Cell Line	Compound	IC ₅₀ Value	Reference
U87MG	CBD	8.2 µg/mL (± 0.69)	[10]
U373MG	CBD	4.94 µg/mL (± 0.79)	[10]
J3TBG	CBD	5.77 µg/mL (± 0.38)	[10]
U87MG	CBD	26.2 µM (± 2.8)	[10]
U373	CBD	24.1 µM (± 2.16)	[10]
Patient-Derived GSCs (n=8)	CBD	50 µM (± 7.1)	[13]
Patient-Derived GSCs (n=8)	CBG	84 µM (± 15.3)	[13]

| Patient-Derived GSCs (n=8) | CBD:CBG (3:1) | 42 µM (± 3.4) : 16 µM (± 1.1) |[13] |

Note: GSCs = Glioblastoma Stem Cells; CBG = Cannabigerol.

Table 2: Synergistic Effects of THC and CBD on Cell Viability

Cell Line	Treatment	% Cell Viability (± SEM)	Reference
U251	THC (1.7 µM)	71% (± 4)	[10]
U251	CBD (0.4 µM)	83% (± 5)	[10]

| U251 | THC (1.7 µM) + CBD (0.4 µM) | 7% (± 4) |[10] |

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity (WST-1 Assay)

This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of living cells. It is based on the cleavage of the tetrazolium salt WST-1 to formazan by mitochondrial dehydrogenases.[\[14\]](#)

Materials:

- Glioma cell lines (e.g., U87-MG, U251)
- Complete culture medium (e.g., DMEM with 10% FBS)
- **Sativex** or THC/CBD standards
- 96-well flat-bottom tissue culture plates
- WST-1 reagent
- Microplate reader (420-480 nm absorbance)

Procedure:

- **Cell Seeding:** Harvest glioma cells and resuspend in complete medium. Seed 5×10^3 to 1×10^4 cells per well in 100 μ L of medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
- **Treatment:** Prepare serial dilutions of **Sativex** (or THC and CBD) in culture medium. Remove the medium from the wells and add 100 μ L of the drug dilutions. Include vehicle-only controls.
- **Incubation:** Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.
- **WST-1 Addition:** Add 10 μ L of WST-1 reagent to each well.
- **Final Incubation:** Incubate the plate for 1-4 hours at 37°C. Monitor for color development.[\[14\]](#)

- **Measurement:** Gently shake the plate for 1 minute to ensure uniform color distribution. Measure the absorbance at ~440 nm using a microplate reader. Use a reference wavelength >600 nm if available.[\[14\]](#)
- **Analysis:** Subtract the absorbance of the media-only blank from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Apoptosis Detection (Annexin V-FITC / PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[\[15\]](#) Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI), a DNA-binding dye, can only enter cells with compromised membranes (late apoptotic/necrotic).[\[15\]](#)

Materials:

- Treated and control glioma cells
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
- Phosphate-Buffered Saline (PBS)
- Flow cytometer

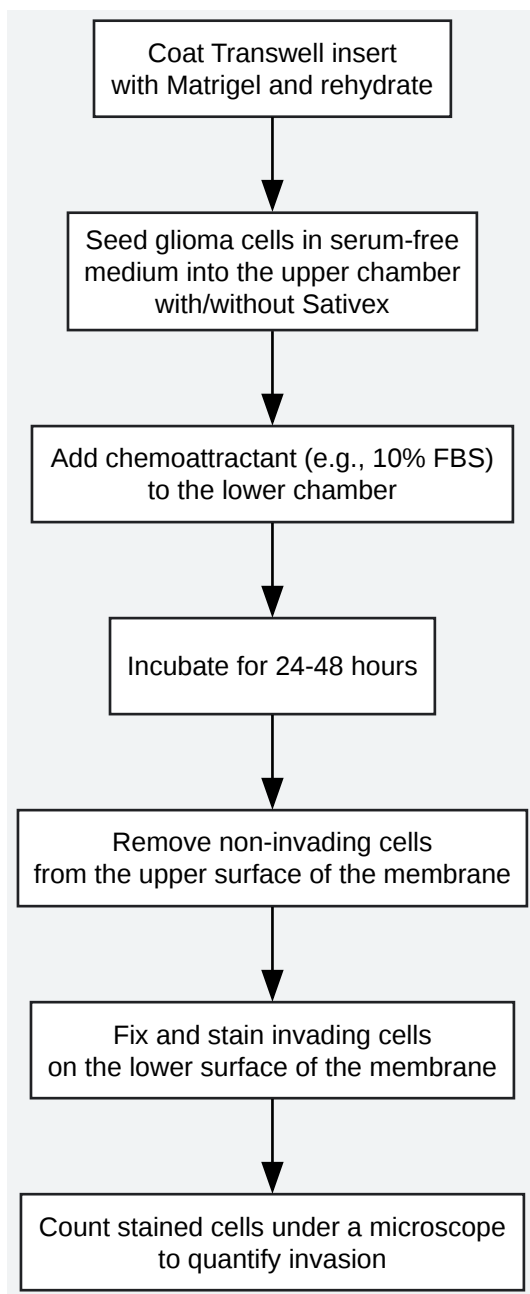
Procedure:

- **Cell Collection:** After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each sample.
- **Washing:** Centrifuge the cell suspension at ~500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[\[16\]](#)
- **Resuspension:** Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1×10^6 cells/mL.

- Staining: Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube. Add 5 μ L of Annexin V-FITC and 5 μ L of PI solution.
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Dilution: Add 400 μ L of 1X Binding Buffer to each tube.
- Analysis: Analyze the samples by flow cytometry within 1 hour.
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.[15]
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[15]

Protocol 3: Cell Invasion Assay (Transwell Chamber)

This assay assesses the ability of cancer cells to invade through a basement membrane matrix, mimicking in vivo invasion.[17] Cells are seeded in the upper chamber of a Transwell insert coated with a matrix (e.g., Matrigel), and invasion is quantified by counting the cells that migrate to the lower surface.[18]



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Caption: Workflow for the Transwell cell invasion assay.

Materials:

- 24-well Transwell inserts (8 μ m pore size)
- Matrigel Basement Membrane Matrix

- Serum-free culture medium and complete medium (with 10% FBS)
- Cotton swabs, methanol, and crystal violet stain

Procedure:

- Coating: Thaw Matrigel on ice. Dilute it with cold, serum-free medium. Add 50-100 μL of the diluted Matrigel to the upper chamber of each Transwell insert. Incubate at 37°C for at least 2 hours to allow it to solidify.[\[17\]](#)
- Cell Preparation: Culture glioma cells to ~80% confluency. Harvest and resuspend them in serum-free medium at a concentration of $0.5\text{-}1 \times 10^6$ cells/mL.
- Seeding: Rehydrate the Matrigel layer with serum-free medium for 30 minutes. Remove the medium and add 200 μL of the cell suspension (containing the desired concentration of **Sativex** or vehicle) to the upper chamber.
- Chemoattractant: Add 600-750 μL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.[\[17\]](#)[\[19\]](#)
- Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO_2 .
- Cell Removal: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invading cells and Matrigel from the upper surface of the membrane.[\[17\]](#)
- Fixation & Staining: Fix the invading cells on the lower surface of the membrane by immersing the insert in methanol for 10-20 minutes. Stain with 0.5% crystal violet for 15 minutes.
- Quantification: Gently wash the insert in water to remove excess stain and allow it to air dry. Count the number of stained, invaded cells in several representative fields of view using a microscope.

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the DNA-intercalating dye propidium iodide (PI) and flow cytometry to determine the distribution of a cell population across the different phases of the cell cycle (G0/G1, S, and G2/M). This can reveal if a drug induces cell cycle arrest.

Materials:

- Treated and control glioma cells
- Cold 70% ethanol
- Phosphate-Buffered Saline (PBS)
- PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)[20]
- Flow cytometer

Procedure:

- Cell Collection: Harvest $\sim 1-2 \times 10^6$ cells per sample, including both floating and adherent populations.
- Washing: Wash cells once with cold PBS and centrifuge at $\sim 500 \times g$ for 5 minutes.
- Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.[20]
- Incubation: Fix the cells for at least 2 hours at 4°C (or overnight).
- Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS to rehydrate the cells.
- Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution.
- Incubation: Incubate for 30 minutes at room temperature, protected from light.
- Analysis: Analyze the samples on a flow cytometer using a linear scale for fluorescence.[20]
The resulting DNA content histogram will show peaks corresponding to the G0/G1 phase (2n

DNA content), G2/M phase (4n DNA content), and the S phase (intermediate DNA content). A sub-G1 peak can indicate apoptotic cells with fragmented DNA.

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